4-(Z-Amino)-1-butanol 4-(Z-Amino)-1-butanol
Brand Name: Vulcanchem
CAS No.: 17996-13-3
VCID: VC21057414
InChI: InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15)
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCO
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

4-(Z-Amino)-1-butanol

CAS No.: 17996-13-3

Cat. No.: VC21057414

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Z-Amino)-1-butanol - 17996-13-3

Specification

CAS No. 17996-13-3
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name benzyl N-(4-hydroxybutyl)carbamate
Standard InChI InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15)
Standard InChI Key BNFLPFDVXGOHJY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCCCO
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCO

Introduction

Nomenclature and Identification

4-(Z-Amino)-1-butanol can be identified through various systematic and common names, along with registry numbers and structural identifiers as shown in Table 1.

Table 1: Identification Parameters for 4-(Z-Amino)-1-butanol

ParameterValue
CAS Registry Number17996-13-3
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
IUPAC NameBenzyl N-(4-hydroxybutyl)carbamate
Common SynonymsZ-ABU(4)-OL; Z-NH-(CH₂)₄-OH; 4-(Cbz-amino)-1-butanol; N-Cbz-4-hydroxybutanamine
InChIInChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15)
InChI KeyBNFLPFDVXGOHJY-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)COC(=O)NCCCCO

The compound has numerous synonyms in chemical literature, reflecting its widespread use across different research domains. The systematic IUPAC name provides a precise description of its structure, while the CAS registry number offers a unique identifier for database searches and regulatory documentation .

Physical and Chemical Properties

The physical and chemical properties of 4-(Z-Amino)-1-butanol determine its behavior in reactions, purification processes, and storage conditions. Table 2 summarizes these key properties.

Table 2: Physical and Chemical Properties of 4-(Z-Amino)-1-butanol

PropertyValue
Physical StatePowder/Solid
Melting Point81-84 °C
Boiling Point397.1 °C at 760 mmHg
Density1.127 g/cm³
SolubilitySoluble in organic solvents such as chloroform, dichloromethane; limited solubility in water
StabilityRelatively stable under standard conditions
AppearanceWhite to off-white powder

The compound possesses a relatively high melting point, indicating significant intermolecular forces, likely hydrogen bonding between the hydroxyl and carbamate groups. Its solubility profile reflects its amphiphilic nature, with the hydrocarbon chain and benzyl group contributing to its organic solubility while the hydroxyl and carbamate functionalities allow for some interaction with polar solvents .

Synthesis Methods

Several synthetic routes can be employed to prepare 4-(Z-Amino)-1-butanol, typically involving protection of the amino group in 4-amino-1-butanol with the benzyloxycarbonyl (Z) group. The most common approaches are outlined below.

Direct Protection of 4-Amino-1-butanol

The most straightforward synthesis involves the reaction of 4-amino-1-butanol with benzyl chloroformate under basic conditions:

  • 4-Amino-1-butanol is dissolved in a mixture of water and a water-miscible organic solvent

  • The pH is adjusted to approximately 8-9 with a base such as sodium bicarbonate

  • Benzyl chloroformate is added dropwise at low temperature (0-5 °C)

  • The reaction is allowed to warm to room temperature and stirred until completion

  • The product is extracted, purified by crystallization or column chromatography, and characterized

From 4-Aminobutyraldehyde Derivatives

An alternative approach involves:

  • Protection of the amino group in a 4-aminobutyraldehyde derivative

  • Reduction of the aldehyde functionality to the corresponding alcohol

  • Purification to obtain the final product

The synthesis of the precursor 4-amino-1-butanol itself can be achieved through various routes, including:

  • Reduction of γ-aminobutyric acid or its derivatives

  • Hydrolysis of N-(4-hydroxybutyl)phthalimide with sodium hydroxide at elevated temperatures

  • Catalytic hydrogenation of appropriate nitrile or nitro compounds

A detailed synthesis procedure from a related compound involves:

"43.84 g of N-(8-hydroxybutyl)phthalimide was placed in a 250 ml three-necked flask, followed by addition of 200 ml of water and 16 g of solid sodium hydroxide. After mixing, the solution was heated to reflux at 100°C for 10 hours. The resulting mixture was cooled to room temperature, and the pH was adjusted to 10 with 6 mol/L hydrochloric acid. The solution was extracted twice with 100 ml portions of chloroform, washed with 50 ml of saturated sodium chloride solution, dried over anhydrous sodium sulfate, and processed to obtain 4-aminobutanol with 90.8% yield and 99.5% purity."

Applications and Uses

4-(Z-Amino)-1-butanol serves as a versatile building block in various fields of chemistry and pharmaceutical research. Its applications span multiple areas:

Organic Synthesis

The compound functions as an important intermediate in organic synthesis due to its bifunctional nature, containing both protected amino and free hydroxyl groups. This allows for selective transformations:

  • The hydroxyl group can undergo oxidation, esterification, or etherification while the amino group remains protected

  • The Z-protecting group can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal the amino functionality

  • It serves as a precursor for the synthesis of complex molecules with defined stereochemistry

Peptide Chemistry

In peptide science, 4-(Z-Amino)-1-butanol is employed as:

  • A spacer or linker in solid-phase peptide synthesis

  • A building block for the preparation of modified amino acids

  • A precursor for the synthesis of peptide mimetics with enhanced stability or bioavailability

Medicinal Chemistry

The compound has been explored for various pharmaceutical applications:

  • As a precursor in the synthesis of drug candidates, particularly those targeting neurological disorders

  • In the development of gamma-aminobutyric acid (GABA) analogues and derivatives

  • For preparing compounds with potential activity in the central nervous system

Polymer Science

In polymer chemistry, 4-(Z-Amino)-1-butanol has been used:

  • As a monomer for the preparation of polyesters and polyamides with specific properties

  • In the synthesis of biodegradable polymers for drug delivery systems

  • As a structural component in polymers designed for gene delivery applications

Chemical Reactivity and Functional Group Transformations

The reactivity of 4-(Z-Amino)-1-butanol is primarily determined by its hydroxyl group and the protected amino functionality. Understanding these reactions is essential for its application in synthesis.

Hydroxyl Group Reactions

The primary alcohol group can undergo typical transformations:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Esterification with acid chlorides or anhydrides to form esters

  • Conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution

  • Etherification under appropriate conditions

Carbamate (Z-protected amino) Group Reactions

The Z-protected amino group exhibits specific reactivity:

  • Stability under acidic conditions, making it compatible with orthogonal protection strategies

  • Removal by catalytic hydrogenation (H₂/Pd-C) to reveal the free amino group

  • Removal by treatment with strong acids such as hydrogen bromide in acetic acid

  • Compatibility with various reaction conditions, allowing selective manipulations of the hydroxyl group

Dual Functionality Reactions

The presence of both functional groups allows for:

  • Intramolecular cyclization reactions under appropriate conditions

  • Selective mono-protection or derivatization

  • Sequential transformations for the synthesis of complex structures

Analytical Characterization

Various analytical techniques can be employed to characterize 4-(Z-Amino)-1-butanol, confirming its structure and purity.

Spectroscopic Analysis

Spectroscopic data provides valuable structural information:

NMR Spectroscopy

Characteristic signals in ¹H-NMR (400 MHz, CDCl₃) include:

  • Aromatic protons of the benzyl group at δ 7.2-7.4 ppm

  • Methylene protons adjacent to the carbamate oxygen at δ 5.0-5.1 ppm

  • Hydroxyl proton (exchangeable) around δ 1.5-2.5 ppm

  • Methylene protons adjacent to the hydroxyl group at approximately δ 3.5-3.7 ppm

  • NH proton (exchangeable) at approximately δ 4.8-5.0 ppm

Infrared Spectroscopy

Characteristic IR absorptions:

  • O-H stretching around 3300-3400 cm⁻¹

  • N-H stretching around 3300-3350 cm⁻¹

  • C=O stretching of the carbamate group at approximately 1680-1700 cm⁻¹

  • C-O stretching at 1050-1200 cm⁻¹

Mass Spectrometry

Mass spectral data typically shows:

  • Molecular ion peak at m/z 223

  • Characteristic fragmentation patterns, including loss of the benzyl group and fragmentation of the alkyl chain

Chromatographic Analysis

Chromatographic techniques used for purity determination include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC), typically using silica gel with appropriate solvent systems

  • Gas Chromatography (GC), often after derivatization

Comparison with Related Compounds

4-(Z-Amino)-1-butanol belongs to a family of related compounds with varying protecting groups and chain lengths. Understanding its position within this family helps contextualize its applications.

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